molecular formula C19H15FO2 B6375192 4-(3-Benzyloxyphenyl)-3-fluorophenol CAS No. 1261930-78-2

4-(3-Benzyloxyphenyl)-3-fluorophenol

Cat. No.: B6375192
CAS No.: 1261930-78-2
M. Wt: 294.3 g/mol
InChI Key: JCZKCXDVKYVLMZ-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a benzyloxy group at the 3-position of one phenyl ring and a hydroxyl group at the 4-position of a second phenyl ring, which is substituted with fluorine at the 3-position.

Properties

IUPAC Name

3-fluoro-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-19-12-16(21)9-10-18(19)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZKCXDVKYVLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684576
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-78-2
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base .

For example, the synthesis can be carried out by reacting 3-fluorophenylboronic acid with 3-benzyloxyphenyl bromide in the presence of a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate in a suitable solvent such as toluene or ethanol. The reaction is typically conducted under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(3-Benzyloxyphenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(3-Benzyloxyphenyl)-3-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-3-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Positional Isomers: Benzyloxy Substitution Patterns

YA-2991 (4-(4-Benzyloxyphenyl)-3-fluorophenol)

  • Structural Difference : The benzyloxy group is at the 4-position instead of the 3-position.
  • Impact: Positional isomerism can alter steric effects and electronic distribution.
  • Purity : Reported as 96% (CAS: 1261982-07-3) .

Target Compound (4-(3-Benzyloxyphenyl)-3-fluorophenol)

  • Inference : The 3-benzyloxy group may introduce greater steric hindrance, affecting solubility or binding interactions in biological systems.

Fluorine-Substituted Phenols: Electronic and Physical Properties

A-3F (4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol)

  • Key Data :
    • Melting Point: 171–173°C (higher than methyl-substituted analog A-3CH3, 107–109°C).
    • Yield: 65% (vs. 32% for A-3CH3).
    • IR: Broad OH stretch at 3,345 cm⁻¹, indicating strong hydrogen bonding .
  • Comparison: Fluorine’s electronegativity enhances dipole interactions and thermal stability, as seen in A-3F’s higher melting point. This trend likely extends to 4-(3-benzyloxyphenyl)-3-fluorophenol.

Compound 41 (Oxadiazole Derivative)

  • Structure: 4-(5-(3-(2,4-dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol.
  • Yield : 12.5% (lower due to complex synthesis).

Functional Group Variations: Carboxylic Acid vs. Phenol

4-(3-Benzyloxyphenyl)-3-fluorobenzoic Acid

  • Structural Difference : Replaces the hydroxyl group with a carboxylic acid.
  • Impact: The carboxylic acid increases acidity (pKa ~4.2 vs. ~10 for phenols) and solubility in polar solvents. This derivative is marketed for applications requiring enhanced ionic interactions (e.g., metal chelation) .

BETP (4-(3-Benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine)

  • Role : A positive allosteric modulator (PAM) of GLP-1R, covalently binding to transmembrane domains.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
A-3F 4-Chlorophenyl, 3-Fluoro 171–173 65 -OH, -N=N-
YA-2991 4-Benzyloxy, 3-Fluoro N/A N/A -OH, -OCH₂Ph
Compound 41 Oxadiazole, 2,4-Dichlorophenoxy N/A 12.5 -OH, Oxadiazole
4-(3-BzOPh)-3-F-Benzoic Acid Carboxylic Acid N/A N/A -COOH, -OCH₂Ph

Table 2: Structural Impact of Substituents

Substituent Effect on Properties Example Compound
3-Benzyloxy Increased steric hindrance; potential for π-π interactions Target Compound
4-Benzyloxy Reduced steric hindrance; enhanced electronic conjugation YA-2991
Fluorine at 3-position Higher melting point; stronger hydrogen bonding A-3F
Carboxylic Acid Increased solubility in polar solvents; higher acidity Benzoic Acid Derivative

Research Implications

  • Synthetic Chemistry: The lower yield of Compound 41 highlights challenges in synthesizing heterocyclic derivatives compared to simpler phenolic analogs.
  • Drug Design : Fluorine substitution and benzyloxy positioning are critical for optimizing thermal stability and target binding. BETP’s activity suggests the 3-benzyloxyphenyl group could be a valuable pharmacophore .

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